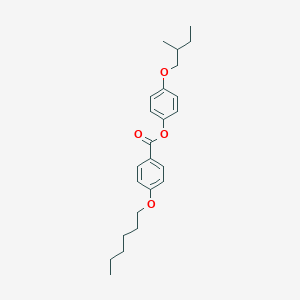
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl ring substituted with a 2-methylbutoxy group and a hexyloxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(2-methylbutoxy)phenol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for ester reduction.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the benzylic position.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Brominated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding phenol and benzoic acid, which may interact with biological pathways. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a 2-methylbutoxy group and a hexyloxybenzoate moiety differentiates it from other similar compounds, making it valuable for specialized applications.
Propiedades
Número CAS |
95049-36-8 |
|---|---|
Fórmula molecular |
C24H32O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
[4-(2-methylbutoxy)phenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C24H32O4/c1-4-6-7-8-17-26-21-11-9-20(10-12-21)24(25)28-23-15-13-22(14-16-23)27-18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3 |
Clave InChI |
PEJSUNCOXXFUBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
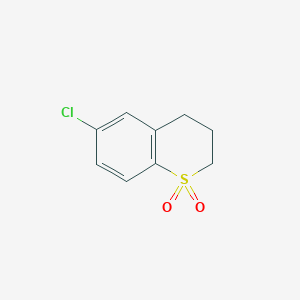
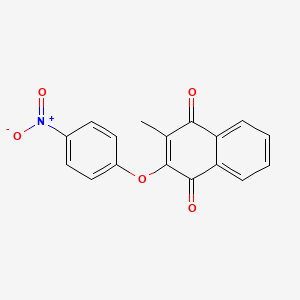


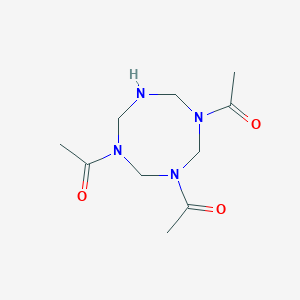
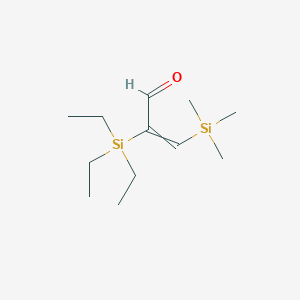
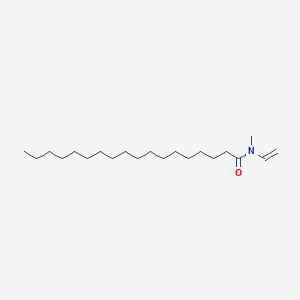

![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
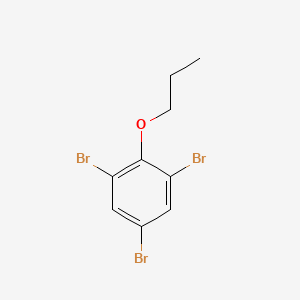
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
